molecular formula C27H32N2O2 B4086028 N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide

Cat. No.: B4086028
M. Wt: 416.6 g/mol
InChI Key: DSWCSFQSPDSZNX-UHFFFAOYSA-N
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Description

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate amine: This step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine to form an intermediate Schiff base.

    Reduction of the Schiff base: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with an acyl chloride or anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

    Phenoxyacetamide derivatives: Compounds with similar structural motifs, used in various pharmacological applications.

Uniqueness

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-21(30)29(20-22-10-14-25(15-11-22)28(2)3)19-18-27(23-8-6-5-7-9-23)24-12-16-26(31-4)17-13-24/h5-17,27H,18-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCSFQSPDSZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(C1=CC=CC=C1)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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